N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

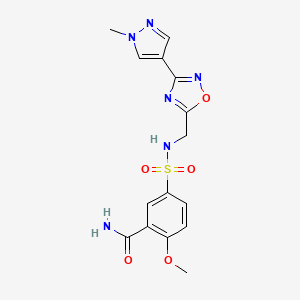

The compound N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride is a chemically synthesized molecule that appears to be related to a class of compounds designed for specific interactions with biological targets, such as receptors. Although the provided papers do not directly discuss this exact compound, they provide insights into similar compounds and their potential applications. For instance, compounds with a piperazine moiety linked to a benzamide fragment have been synthesized and evaluated for their binding affinity to dopamine receptors, suggesting a potential use in neurological research or drug development .

Synthesis Analysis

The synthesis of related compounds involves the creation of a piperazine derivative with an attached benzamide group. In the context of the provided papers, the synthesis process is not detailed for the exact compound . However, similar compounds have been synthesized by attaching an arylpiperazine to an alkyl chain that terminates in a methoxybenzamide . This suggests that the synthesis of the compound would likely involve a multi-step reaction, starting with the formation of the piperazine core, followed by the introduction of the sulfonyl and benzamide functional groups.

Molecular Structure Analysis

The molecular structure of such compounds typically includes a piperazine ring, which is a heterocyclic amine consisting of a six-membered ring containing two nitrogen atoms opposite each other. Attached to this core is a benzamide moiety, which is an amide derivative of benzoic acid. The methoxy group in the compound indicates the presence of an ether linkage to a phenyl ring, which could influence the compound's binding affinity and selectivity to biological targets .

Chemical Reactions Analysis

The chemical reactivity of the compound would be influenced by its functional groups. The piperazine ring can undergo reactions typical of secondary amines, while the benzamide group could be involved in amide bond formation or cleavage reactions. The sulfonyl group attached to the piperazine might be involved in sulfonation or desulfonation reactions, which could be relevant in the context of derivatization for analytical purposes, as seen in a similar sulfonate reagent used for liquid chromatography .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be determined by its functional groups and overall molecular structure. The presence of the methoxy group suggests potential for increased lipophilicity, which could affect the compound's solubility and permeability across biological membranes. The piperazine ring could contribute to the basicity of the compound, influencing its solubility in acidic or basic environments. The benzamide group could confer rigidity to the molecule, potentially affecting its binding to specific receptors or enzymes .

Mecanismo De Acción

Target of Action

The primary target of N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride is the D4 dopamine receptor . Dopamine receptors are a class of G protein-coupled receptors that are prominent in the vertebrate central nervous system (CNS). The neurotransmitter dopamine is the primary endogenous ligand for dopamine receptors .

Mode of Action

This compound acts as a potent, selective D4 dopamine receptor ligand . Ligands are molecules that bind to other (usually larger) molecules, in this case, the D4 dopamine receptor. This binding can cause a change in the function of the receptor and result in a biological response .

Biochemical Pathways

It’s suggested that the compound may have a role in the inhibition ofER stress, apoptosis, and the NF-kB inflammatory pathway . These pathways are critical in various cellular processes, including cell survival, inflammation, and stress responses .

Pharmacokinetics

Details on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are limited. Some studies suggest that similar compounds exhibit an acceptable pharmacokinetic profile . Factors such as absorption, distribution, metabolism, and excretion can significantly impact a drug’s bioavailability and its overall effectiveness .

Result of Action

It’s suggested that the compound may haveanti-neuroinflammatory properties through the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

Propiedades

IUPAC Name |

N-[2-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]ethyl]benzamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O4S.ClH/c1-27-18-7-9-19(10-8-18)28(25,26)23-15-13-22(14-16-23)12-11-21-20(24)17-5-3-2-4-6-17;/h2-10H,11-16H2,1H3,(H,21,24);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDIVQAGNRBFUDE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CCNC(=O)C3=CC=CC=C3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26ClN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-Benzyl-4-[(2-methylpyridin-4-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B3002397.png)

![N-[[(3Ar,6aR)-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]furan-2-yl]methyl]-2-chloroacetamide](/img/structure/B3002398.png)

![[(1R,2R)-2-(Trifluoromethyl)cyclobutyl]methanesulfonamide](/img/structure/B3002400.png)

![N'-(3,4-Dimethylphenyl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide](/img/structure/B3002403.png)

![1-(2-Chlorophenyl)-3-[(4-methoxyphenyl)amino]pyrrolidine-2,5-dione](/img/structure/B3002404.png)

![(NE)-N-[(7-bromo-1H-indol-3-yl)methylidene]hydroxylamine](/img/structure/B3002407.png)

![4-oxo-N-(1-phenylethyl)-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B3002414.png)

![N-(3-cyanophenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B3002415.png)

![Methyl (5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate](/img/structure/B3002416.png)